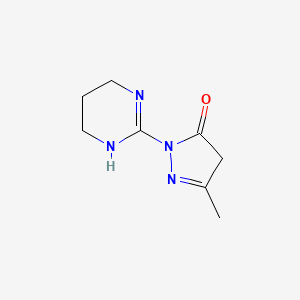

3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Description

The compound 3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic molecule featuring a pyrazolone core fused with a partially saturated pyrimidine ring. Its structure includes:

- A pyrazol-5-one ring (4,5-dihydro-1H-pyrazol-5-one) with a methyl substituent at position 2.

For instance, 3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one (CID 14050882) shares the pyrazolone core but substitutes the tetrahydropyrimidine group with a pyridinyl moiety .

Properties

IUPAC Name |

5-methyl-2-(1,4,5,6-tetrahydropyrimidin-2-yl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-6-5-7(13)12(11-6)8-9-3-2-4-10-8/h2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJHJQMFEZSRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=NCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4,5-dihydro-1H-pyrazol-5-one with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate signaling pathways, such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

Notes:

Calculated using standard atomic weights.

Examples include 2,2’-azobis[2-(3,4,5,6-tetrahydropyrimidin-2-yl)propane]dihydrochloride.

Functional and Interaction Comparisons

- Hydrogen-Bonding Capacity: The tetrahydropyrimidine group in the target compound provides multiple H-bond donors/acceptors (NH and C=NH groups), similar to the dihydropyrimidine moiety in , which forms interactions with residues like Arg224 and Asp397 in GPR142 . Pyridinyl analogs (e.g., CID 14050882) lack this feature, relying instead on pyridine’s lone pair for coordination.

- Biological Activity : Pyrazolone derivatives with coumarin or tetrazole groups (e.g., 4i and 4j in ) are synthesized for pharmaceutical applications, though their mechanisms differ from the target compound .

- Physicochemical Properties : The collision cross-section (CCS) data for CID 14050882 (136.8 Ų for [M+H]+) suggests moderate polarity . The target compound’s tetrahydropyrimidine group may increase polarity and CCS due to additional H-bonding sites.

Biological Activity

The compound 3-methyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula: C₈H₁₂N₄O

- CAS Number: 338402-58-7

Structural Characteristics

The compound features a pyrazole ring fused with a tetrahydropyrimidine moiety, which is believed to contribute to its biological activity. The presence of various functional groups allows for interactions with different biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance:

- Antibacterial Activity: Pyrazoles have been documented to demonstrate activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Properties

Several studies have investigated the potential anticancer effects of pyrazole derivatives. The compound under review has shown promise in:

- Inhibition of Tumor Growth: In vitro studies indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrazole derivatives. They may offer protection against neurodegenerative diseases by:

- Inhibition of Oxidative Stress: Compounds exhibiting antioxidant properties can mitigate neuronal damage caused by oxidative stress .

Other Biological Activities

Beyond the aforementioned activities, pyrazoles have also been associated with:

- Analgesic Effects: Some derivatives show pain-relieving properties comparable to standard analgesics.

- Antidiabetic Activity: Certain studies suggest that these compounds may improve insulin sensitivity and glucose metabolism .

Table: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study by Aly et al. demonstrated that specific pyrazole derivatives significantly inhibited tumor cell proliferation in murine models, suggesting their potential as anticancer agents .

- Neuroprotection : Research indicated that certain derivatives could reduce neuronal apoptosis in models of neurodegeneration by modulating oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.